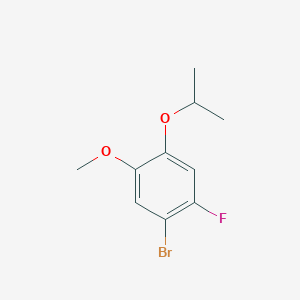

1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene is an organic compound with the molecular formula C10H12BrFO2. This compound is characterized by the presence of bromine, fluorine, isopropoxy, and methoxy groups attached to a benzene ring. It is a clear, pale liquid with a molecular weight of 263.11 g/mol .

Métodos De Preparación

The synthesis of 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with a suitable benzene derivative that contains the desired substituents.

Fluorination: The fluorine atom is introduced using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

Isopropoxylation and Methoxylation: The isopropoxy and methoxy groups are introduced through nucleophilic substitution reactions using isopropyl alcohol and methanol, respectively.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene serves as an intermediate in organic synthesis , particularly in the creation of more complex molecules. Its unique substituents allow it to participate in various chemical reactions that are critical for developing new compounds.

Biology

In biological research, this compound can be utilized to study enzyme interactions and metabolic pathways . Its halogen atoms (bromine and fluorine) can facilitate specific interactions with biological targets, allowing researchers to explore its effects on enzymatic activity or cellular processes.

Medicine

The compound may act as a precursor for pharmaceutical development . Its structure allows for modifications that can lead to the creation of new therapeutic agents. For instance, derivatives of this compound could be designed to target specific diseases or conditions through tailored molecular interactions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products in various sectors, including agrochemicals and materials science.

Case Study 1: Pharmaceutical Development

Recent studies have explored the use of halogenated compounds like this compound in synthesizing novel anti-cancer agents. The unique combination of bromine and fluorine enhances the selectivity of these compounds towards specific cancer cell lines.

Case Study 2: Agrochemical Applications

Research indicates that derivatives of this compound can be effective as agrochemical intermediates. Their ability to interact selectively with biological systems makes them candidates for developing safer pesticides that minimize environmental impact while maximizing efficacy.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy and methoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and selectivity in various chemical and biological processes .

Comparación Con Compuestos Similares

1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene can be compared with similar compounds such as:

1-Bromo-2-fluoro-4-methoxybenzene: Lacks the isopropoxy group, resulting in different reactivity and applications.

1-Bromo-4-fluoro-5-isopropoxy-2-methoxybenzene: Similar structure but different positioning of substituents, affecting its chemical properties.

2-Bromoanisole: Contains a methoxy group but lacks fluorine and isopropoxy groups, leading to distinct chemical behavior.

These comparisons highlight the unique combination of substituents in this compound, which contributes to its specific reactivity and applications.

Actividad Biológica

1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene (CAS No. 1785005-47-1) is an aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of bromine, fluorine, isopropoxy, and methoxy groups. These substituents contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms (bromine and fluorine) enhance its binding affinity and selectivity towards these targets. Notably, the compound may act as an inhibitor or activator in various biochemical pathways critical for disease processes.

Biological Applications

Research has indicated that this compound exhibits several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pathways associated with inflammation, positioning it as a candidate for treating inflammatory diseases.

- Anticancer Properties : The compound has shown promise in interacting with proteins involved in cancer progression, such as p53 and C-Raf. These interactions could enhance p53 stability and activity, promoting tumor suppression.

- Enzyme Inhibition : It has been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K) delta, which plays a significant role in various cancers and inflammatory diseases. Assays have confirmed its effectiveness in inhibiting PI3K activity.

Case Studies

Several studies have explored the biological effects of this compound:

- Fragment-Based Drug Design : A study utilized this compound to stabilize protein-protein interactions (PPIs) involving 14-3-3 proteins, which are crucial for regulating cell growth and apoptosis. Enhancing these interactions could yield therapeutic benefits in cancer treatment.

- PI3K Delta Inhibition : In assays evaluating its inhibitory effects on PI3K delta, the compound demonstrated significant inhibition compared to control compounds, supporting its potential development as a targeted therapy for cancers reliant on PI3K signaling pathways.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Anticancer | Enzyme inhibition, PPI stabilization |

| 4-Bromo-2-fluoro-1-isopropoxybenzene | Moderate anticancer activity | Similar enzyme inhibition |

| 4-Bromo-2-fluoro-1-propoxybenzene | Limited anti-inflammatory effects | Weaker binding affinity due to propoxy group |

Propiedades

IUPAC Name |

1-bromo-2-fluoro-5-methoxy-4-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-6(2)14-10-5-8(12)7(11)4-9(10)13-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSGIZRCNNVDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1OC)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.